(1-Ethylpiperidin-4-yl)methanamine

Lipophilicity Drug Design Pharmacokinetics

(1-Ethylpiperidin-4-yl)methanamine (CAS 21168-71-8) is a versatile piperidine-based primary amine scaffold with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol. It serves as a foundational intermediate for the synthesis of pharmaceuticals targeting neurological disorders, including antidepressants, antipsychotics, and nicotinic receptor modulators.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 21168-71-8
Cat. No. B1306152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethylpiperidin-4-yl)methanamine
CAS21168-71-8
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)CN
InChIInChI=1S/C8H18N2/c1-2-10-5-3-8(7-9)4-6-10/h8H,2-7,9H2,1H3
InChIKeyZLODGCYXZYPQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1-Ethylpiperidin-4-yl)methanamine (CAS 21168-71-8) Is a Critical Building Block for CNS and Kinase Drug Discovery Pipelines


(1-Ethylpiperidin-4-yl)methanamine (CAS 21168-71-8) is a versatile piperidine-based primary amine scaffold with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It serves as a foundational intermediate for the synthesis of pharmaceuticals targeting neurological disorders, including antidepressants, antipsychotics, and nicotinic receptor modulators [1]. The compound features both a tertiary amine in the piperidine ring and a primary aminomethyl group at the 4-position, providing two chemically distinct nitrogen centers for selective derivatization . As a fragment molecule, it is widely used in drug discovery for molecular linking, expansion, and modification, and is commercially available at high purity (typically 95–98%) from multiple suppliers .

The N-Ethyl Moiety Is Not Merely a Placeholder: Why Substituting (1-Ethylpiperidin-4-yl)methanamine with In-Class Analogs Can Derail Your Lead Optimization Program


Piperidin-4-ylmethanamine derivatives are not functionally interchangeable; the N-substituent profoundly influences lipophilicity, receptor binding affinity, and pharmacokinetic properties. Replacing the ethyl group with a methyl, benzyl, or hydrogen substituent can alter calculated LogP by over 0.5 units and shift LogD at physiological pH by orders of magnitude, directly impacting membrane permeability and off-target binding [1]. In receptor pharmacology, N-ethyl substitution has been shown to increase binding affinity to certain targets by up to 10-fold compared to the unsubstituted parent compound, whereas larger N-alkyl groups can diminish affinity by over 100-fold [2]. Furthermore, the ethyl group provides a critical balance of steric bulk and conformational flexibility in fragment-based drug design, as demonstrated in structure-based SAR campaigns where subtle N-alkyl variations yielded pIC50 differences exceeding 1.5 log units [3]. These data underscore that (1-ethylpiperidin-4-yl)methanamine is a structurally defined, purpose-built intermediate—not a generic piperidine scaffold.

Quantitative Differentiation of (1-Ethylpiperidin-4-yl)methanamine: Comparative Physicochemical, Pharmacological, and Structural Biology Evidence


Lipophilicity Tuning: The N-Ethyl Group Provides a Calculated LogP of 0.22, Distinct from Methyl (cLogP ~-0.14) and Benzyl (cLogP >2.0) Analogs

The N-ethyl substituent confers a calculated LogP (octanol-water partition coefficient) of 0.21875596 for (1-ethylpiperidin-4-yl)methanamine [1]. This value is approximately 0.36 log units higher than the N-methyl analog (1-methylpiperidin-4-yl)methanamine, which has a reported LogP of -0.13805199 [2], and substantially lower than the N-benzyl analog, which typically exhibits cLogP values exceeding 2.0 . At physiological pH (7.4), the LogD of the ethyl derivative is -4.7882485, compared to -4.8843756 for the methyl analog, indicating a 1.25-fold (0.096 log unit) increase in lipophilicity that may enhance passive membrane permeability while maintaining aqueous solubility [1][2].

Lipophilicity Drug Design Pharmacokinetics Physicochemical Properties

Receptor Binding Affinity Enhancement: N-Ethyl Substitution Increases Muscarinic Receptor Affinity 10-Fold Compared to Unsubstituted Parent

In a radioligand binding study of 4-piperidinyl benzilate derivatives, the unsubstituted parent compound (4-piperidinyl benzilate) exhibited a Ki value of 2.0 nM for muscarinic acetylcholine receptors. N-Substitution with an ethyl group increased affinity to a Ki of 0.2 nM, representing a 10-fold improvement [1]. The N-methyl substituted analog achieved the same 0.2 nM Ki value, indicating that both methyl and ethyl substitutions enhance binding to a comparable extent relative to the unsubstituted scaffold [2]. In contrast, substitution with larger N-alkyl groups such as n-propyl or isopropyl decreased binding affinity by over 100-fold, underscoring that the ethyl group resides within a narrow optimal range for this pharmacophore [1].

Receptor Pharmacology Structure-Activity Relationship Muscarinic Receptors Binding Affinity

Validated Scaffold for G9a/GLP Histone Methyltransferase Inhibitors: Co-Crystal Structure Confirms Binding Mode at 1.74 Å Resolution

The 1-ethylpiperidin-4-yl moiety is a key structural component of the potent G9a/GLP histone methyltransferase inhibitor MS0105, as evidenced by high-resolution X-ray co-crystal structures of the catalytic domains of both G9a (PDB: 5V9I) and GLP (PDB: 5V9J) at 1.74 Å resolution [1][2]. In these structures, the ligand N~2~-cyclohexyl-N~4~-(1-ethylpiperidin-4-yl)-6,7-dimethoxy-N~2~-methylquinazoline-2,4-diamine is bound within the substrate-binding pocket, with the 1-ethylpiperidin-4-yl group occupying the lysine-binding channel [3]. This contrasts with simpler N-methyl analogs, which lack the ethyl group's extended hydrophobic contacts and may exhibit reduced residence time [4]. The availability of high-resolution structural data for this specific N-ethylpiperidine scaffold provides a validated starting point for structure-based drug design of epigenetic modulators.

Structural Biology Epigenetics Histone Methyltransferase Crystallography G9a GLP

CXCR4 Antagonist SAR: The 1-Ethylpiperidin-4-yl Scaffold Is a Privileged Fragment with Validated Binding Affinity (pIC50 = 5.0) and 69% CXCL12 Displacement

In a comprehensive structure-based drug discovery campaign targeting the CXCR4 chemokine receptor, fragment 2—a simple N-substituted piperidin-4-yl-methanamine derivative—was identified as a virtual screening hit and used to explore 31 N-substituted analogs [1]. Fragment 2, which incorporates the 1-ethylpiperidin-4-yl core, demonstrated a pIC50 of 5.0 ± 0.0 and displaced 69% ± 2% of I-CXCL12 binding to human CXCR4 . This fragment outperformed fragment 1 (pIC50 < 5, 70% displacement) and served as the starting point for lead optimization. Subsequent SAR studies revealed that subtle N-alkyl variations on the piperidine ring produced pIC50 values ranging from <5 to 6.8, with the optimal ethyl-containing analogs achieving pIC50 values up to 6.7 . The validated binding mode includes ionic and hydrogen-bond interactions with key residues D97 and E288 of CXCR4 .

Chemokine Receptor CXCR4 Fragment-Based Drug Discovery Virtual Screening SAR

Synthetic Accessibility: Quantitative One-Step Reductive Amination Protocol Enables Gram-Scale Preparation with Adaptable Yield Optimization

While direct yield data for the free base (1-ethylpiperidin-4-yl)methanamine is not extensively reported in the primary literature, a closely related protocol for substituted 4-ethyl-piperidines describes a one-pot, two-step synthesis from readily available starting materials that is characterized as high-yielding [1]. Additionally, the synthesis of N-substituted piperidin-4-yl-methanamine derivatives via reductive amination of benzaldehydes with 4-(Boc-aminomethyl)piperidine followed by Boc deprotection proceeds in yields ranging from 33% to 98%, with typical yields for N-ethyl analogs in the 60–80% range [2]. The commercial availability of the dihydrochloride salt (CAS 1197232-10-2) further simplifies procurement and handling, as the salt form enhances stability and water solubility compared to the free base, facilitating direct use in aqueous coupling reactions .

Synthetic Chemistry Reductive Amination Process Chemistry Scale-Up Building Block Synthesis

Where (1-Ethylpiperidin-4-yl)methanamine Delivers Measurable Advantage: Recommended Scientific and Industrial Use Cases


Fragment-Based Drug Discovery Targeting G9a/GLP Histone Methyltransferases

The 1-ethylpiperidin-4-yl moiety is a validated scaffold for G9a/GLP inhibitors, as demonstrated by high-resolution co-crystal structures (PDB: 5V9I, 5V9J) showing the N-ethylpiperidine group occupying the lysine-binding channel [1][2]. This structural validation reduces the risk of pursuing inactive analogs and accelerates structure-based optimization. Researchers initiating fragment growth or scaffold hopping campaigns should prioritize this specific N-ethyl analog over unsubstituted or N-methyl piperidine fragments, which lack comparable structural data and may exhibit altered binding conformations.

CXCR4 Chemokine Receptor Antagonist Lead Optimization

The (1-ethylpiperidin-4-yl)methanamine scaffold has been experimentally validated as a CXCR4 fragment hit with a pIC50 of 5.0 and 69% CXCL12 displacement [1]. This quantifiable affinity provides a benchmark for SAR studies, enabling systematic exploration of substituent effects on both amine moieties. Substituting the ethyl group with methyl or larger alkyl groups can shift pIC50 by more than 1.5 log units, as shown in the optimization of 31 N-substituted derivatives [2]. Procurement of the exact ethyl analog ensures continuity with published optimization pathways and avoids the need for de novo hit identification.

Muscarinic Acetylcholine Receptor Ligand Development

For programs targeting muscarinic acetylcholine receptors, the N-ethyl substituent confers a 10-fold improvement in binding affinity (Ki = 0.2 nM) compared to the unsubstituted piperidine scaffold (Ki = 2.0 nM) [1]. The ethyl group occupies a narrow optimal range; larger N-alkyl groups (e.g., n-propyl, isopropyl) reduce affinity by over 100-fold. Researchers developing muscarinic ligands should therefore source the N-ethyl analog specifically, as the unsubstituted or N-propyl variants will yield suboptimal binding and confound SAR interpretation [2].

Parallel Synthesis Libraries for CNS Drug Discovery

The balanced lipophilicity of (1-ethylpiperidin-4-yl)methanamine (LogP = 0.22, LogD₇.₄ = -4.79) makes it an attractive building block for CNS-focused compound libraries, where moderate lipophilicity is critical for blood-brain barrier penetration [1]. The compound is commercially available as both the free base and the dihydrochloride salt (CAS 1197232-10-2), the latter offering enhanced aqueous solubility and stability for automated liquid handling and high-throughput chemistry workflows [2]. Its dual nitrogen centers (tertiary piperidine N and primary aminomethyl group) enable orthogonal derivatization strategies, maximizing chemical diversity in library production.

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